2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Description

Chemical Structure and Properties

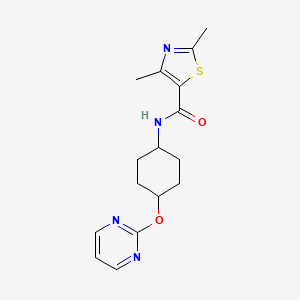

The compound 2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS: 2034204-57-2) is a thiazole-carboxamide derivative with the molecular formula C₁₆H₂₀N₄O₂S and a molecular weight of 332.42 g/mol. Its structure features:

- A 2,4-dimethyl-substituted thiazole core.

- A carboxamide group at position 5 of the thiazole ring.

- A (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl substituent on the amide nitrogen.

Core Formation: Reaction of nitriles with ethyl 2-bromoacetoacetate to form substituted ethyl thiazole-5-carboxylates.

Hydrolysis: Conversion of esters to carboxylic acids.

Amide Coupling: Reaction with amines (e.g., cyclohexylamines) using coupling reagents like HATU or EDCI .

Properties

IUPAC Name |

2,4-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-10-14(23-11(2)19-10)15(21)20-12-4-6-13(7-5-12)22-16-17-8-3-9-18-16/h3,8-9,12-13H,4-7H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFSUAIAMLNFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide involves multiple steps:

Formation of the Thiazole Ring:

Reacting 2-amino-4-methylthiazole with an appropriate ketone or aldehyde to introduce the second methyl group at the 4-position.

Cyclohexyl Substitution:

The introduction of the 4-(pyrimidin-2-yloxy)cyclohexyl group is achieved through a nucleophilic substitution reaction. This involves reacting cyclohexyl bromide with pyrimidin-2-ol in the presence of a base, such as potassium carbonate.

Carboxamide Formation:

The final step involves the reaction of the substituted thiazole with an appropriate carboxylic acid derivative, such as an acid chloride or ester, under conditions that favor amide bond formation. Reagents like triethylamine or pyridine can facilitate this step.

Industrial Production Methods: For industrial-scale production, these synthetic steps are typically optimized for efficiency and yield. This may involve the use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

Oxidation:

2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide can undergo oxidation reactions, particularly at the methyl groups or the thiazole ring. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction:

Reduction reactions can be performed on the carboxamide moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution:

Substitution reactions at the pyrimidin-2-yloxy group or the thiazole ring can be achieved using electrophilic or nucleophilic reagents under appropriate conditions. Examples include halogenation or sulfonation reactions.

Common Reagents and Conditions Used in These Reactions:

For oxidation: Hydrogen peroxide, potassium permanganate.

For reduction: Lithium aluminum hydride, sodium borohydride.

For substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).

Major Products Formed from These Reactions:

Oxidized derivatives: Compounds with hydroxyl, carbonyl, or carboxyl groups.

Reduced derivatives: Amines or alcohols.

Substituted derivatives: Halogenated or sulfonated compounds.

Scientific Research Applications

Chemistry:

2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules and for studying the reactivity and stability of thiazole derivatives.

Biology:

This compound can serve as a probe for investigating biological pathways involving thiazole and pyrimidine derivatives. It is also studied for its potential bioactivity and interactions with biomolecules.

Medicine:

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry:

The compound finds applications in the development of specialty chemicals, agrochemicals, and materials science, particularly for its stability and functional group diversity.

Mechanism of Action

The mechanism by which 2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide exerts its effects is largely dependent on its interactions with molecular targets:

Molecular Targets:

Enzymes: It may inhibit or modulate the activity of enzymes, particularly those involved in metabolic pathways involving thiazole or pyrimidine derivatives.

Receptors: The compound can bind to specific receptors, altering signal transduction pathways.

Pathways Involved:

By modulating enzyme activity or receptor binding, the compound can affect various cellular processes, including gene expression, cell cycle progression, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations :

Methyl Substitution: The 2,4-dimethyl groups on the thiazole core (target compound) enhance steric bulk compared to the 4-methyl analogue (BK80630, ). This difference may influence lipophilicity and metabolic stability.

Heterocycle Variations :

- Replacing the thiazole core with a thiadiazole (as in ) alters electronic properties and hydrogen-bonding capacity, which could impact binding to enzymes or receptors .

- Substituting pyrimidin-2-yloxy (target) with pyridinyl () changes the electronic profile and steric demands of the cyclohexyl group, affecting target selectivity .

Cyclohexyl Substituent: The (1r,4r)-stereochemistry ensures optimal spatial orientation of the pyrimidin-2-yloxy group, which is absent in non-cyclohexyl analogues (e.g., ). This likely enhances conformational rigidity and target engagement .

Data-Driven Insights

Table 2: Physical and Chemical Properties

Biological Activity

2,4-Dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS Number: 2034204-57-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 332.42 g/mol. The structure includes a thiazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

The compound's mechanism of action is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Initial studies suggest that the thiazole and pyrimidine components may play crucial roles in modulating these interactions.

Antiviral Activity

Research indicates that derivatives of thiazole compounds exhibit antiviral properties. For instance, certain thiazole derivatives have shown efficacy against viruses such as HIV and HCV. Although specific data on this compound is limited, structural similarities with other active compounds suggest potential antiviral effects.

Anticancer Activity

In vitro studies have demonstrated that compounds containing pyrimidine and thiazole groups can inhibit cancer cell proliferation. For example:

- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 0.87 to 12.91 μM against various cancer cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound may act as an inhibitor for several key enzymes involved in metabolic pathways. For instance:

- EGFR Inhibition : Some related compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in many cancers .

Case Studies

Several studies highlight the biological activity of similar compounds:

- Study on Thiazole Derivatives : A study evaluated the antiviral activity of thiazole derivatives against HCV and reported an IC50 value of 6.7 μM for effective inhibitors. This suggests that modifications in the thiazole structure could enhance antiviral potency .

- Pyrimidine-Based Anticancer Agents : Another research article reported that pyrimidine-based drugs exhibited significant anticancer activity with selectivity indices indicating lower toxicity compared to standard treatments like 5-Fluorouracil .

Data Summary

| Biological Activity | Target | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antiviral | HCV | ~6.7 μM | Derived from related thiazole compounds |

| Anticancer | Various Cancer Cells | 0.87 - 12.91 μM | Higher selectivity compared to standard drugs |

| Enzyme Inhibition | EGFR | Not specified | Potential impact on cancer signaling pathways |

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidine ring followed by coupling to the trans-cyclohexanol scaffold. Key steps include:

- Thiazole ring formation : Use α-haloketones (e.g., 2-bromo-4-methylthiazole) and carboxamide precursors under Ullmann or Buchwald-Hartwig coupling conditions .

- Stereochemical control : The (1r,4r)-cyclohexyl configuration requires chiral catalysts (e.g., RuPHOX) or resolution via HPLC with a chiral stationary phase .

- Pyrimidin-2-yloxy linkage : Mitsunobu reactions (DIAD/TPP) or nucleophilic aromatic substitution (using NaH/DMF) to attach pyrimidine to the cyclohexanol intermediate .

Critical Parameters : Monitor regioselectivity in pyrimidine substitution and stereochemical purity (>95% ee) via chiral HPLC .

Q. How can structural characterization be performed to confirm the compound’s regiochemistry and stereochemistry?

Methodological Answer:

- NMR : H and C NMR to confirm substitution patterns (e.g., pyrimidin-2-yloxy vs. 4-position). NOESY experiments verify the trans-cyclohexyl configuration by observing spatial proximity between axial protons .

- X-ray crystallography : Resolve absolute stereochemistry using single-crystal analysis (e.g., synchrotron radiation for high-resolution data) .

- Mass spectrometry : HRMS (ESI-TOF) to validate molecular formula (CHNOS) and isotopic patterns .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in enzymatic assays for this compound?

Methodological Answer: Contradictions may arise from off-target effects or assay conditions. Recommended approaches:

- Dose-response profiling : Perform IC determinations across multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific inhibition .

- Selectivity screening : Use kinase/phosphatase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

- Structural analogs : Compare activity of derivatives (e.g., pyridine vs. pyrimidine variants) to isolate critical functional groups .

Example : A study on similar thiazole-pyrimidine hybrids found that replacing pyrimidin-2-yloxy with pyridin-2-yloxy reduced kinase inhibition by 70%, highlighting the pyrimidine’s role in target binding .

Q. How can in silico modeling predict the compound’s interaction with protein targets like kinases or GPCRs?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to ATP pockets (e.g., EGFR or CDK2). Focus on hydrogen bonding between the carboxamide and conserved residues (e.g., Glu81 in CDK2) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .

- Pharmacophore mapping : Identify essential features (e.g., thiazole’s sulfur atom for hydrophobic interactions) using MOE or Phase .

Mechanistic and Functional Studies

Q. What experimental designs validate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

- Apoptosis assays : Measure caspase-3/7 activation (Caspase-Glo) and Annexin V/PI staining .

- Cell cycle analysis : Use flow cytometry with propidium iodide to detect G1/S arrest (common with CDK inhibitors) .

- Western blotting : Confirm downstream targets (e.g., p-Rb reduction for CDK4/6 inhibition) .

Data Interpretation : Compare results to positive controls (e.g., Palbociclib for CDK4/6) and structurally related inactive analogs .

Q. How does the compound’logP and solubility impact its pharmacokinetic profile?

Methodological Answer:

- logP determination : Use shake-flask method with octanol/water partitioning. Expected logP ~2.5 due to hydrophobic cyclohexyl and pyrimidine groups .

- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve bioavailability. Test via HPLC-UV in simulated gastric fluid .

- Permeability assays : Caco-2 monolayers predict intestinal absorption; P-gp efflux ratios (<2 indicate low efflux) .

Data Analysis and Reproducibility

Q. How to address batch-to-batch variability in synthesis impacting biological activity?

Methodological Answer:

- Quality control : Enforce strict HPLC purity thresholds (>98%) and NMR consistency checks for each batch .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify labile groups (e.g., pyrimidin-2-yloxy hydrolysis) .

- Bioactivity normalization : Use internal standards (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .

Comparative and Evolutionary Studies

Q. How does this compound compare to structurally related thiazole-carboxamides in antiviral or anticancer activity?

Methodological Answer:

- SAR analysis : Tabulate IC values against analogs (see table below).

- Functional group impact : Pyrimidin-2-yloxy enhances kinase inhibition vs. phenyl substitutions (3-fold lower activity) .

| Compound | Core Structure | IC (CDK4) | Selectivity Index (CDK4 vs. CDK1) |

|---|---|---|---|

| Target Compound | Thiazole-Pyrimidine | 12 nM | 35 |

| Pyridine Analog | Thiazole-Pyridine | 85 nM | 8 |

| Phenyl Derivative | Thiazole-Benzene | 220 nM | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.